(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine
Overview
Description
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase . These interactions help in reducing reactive oxygen species levels and boosting the glutathione system, thereby protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from hydrogen peroxide-induced oxidative stress by lowering reactive oxygen species levels and increasing reduced glutathione levels . This indicates its potential neuroprotective effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism and hydrogen peroxide scavenging . These interactions help in mitigating oxidative stress and protecting cells from damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to exert its protective effects against oxidative stress over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide neuroprotective effects without significant toxicity . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage that maximizes its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses . Understanding these metabolic pathways is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions determine its bioavailability and effectiveness in exerting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that it exerts its effects precisely where needed, enhancing its overall efficacy.
Properties
IUPAC Name |
[1-(4-chlorophenyl)-3,3-dimethylcyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQNFCNGZITMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.